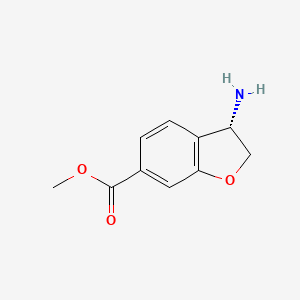

methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate

Description

Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is a chiral benzofuran derivative characterized by a fused benzene-dihydrofuran core. The compound features a stereogenic center at the 3-position (S-configuration), an amino group (-NH₂) at the same position, and a methyl ester (-COOCH₃) at the 6-position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The dihydrofuran ring introduces partial saturation, reducing aromaticity and influencing conformational flexibility. This structural motif is relevant in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |

InChI Key |

AIFFLXZRXCBASW-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)[C@@H](CO2)N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CO2)N |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction-Mediated Cyclization

The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), is widely used to construct oxygen-containing heterocycles. A key precedent is found in the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives. For the target compound, methyl 4-hydroxy-3-(2-hydroxyethyl)benzoate serves as a plausible starting material. Under Mitsunobu conditions, the secondary alcohol undergoes intramolecular etherification, forming the dihydrobenzofuran ring.

Reaction Scheme:

$$

\text{Methyl 4-hydroxy-3-(2-hydroxyethyl)benzoate} \xrightarrow[\text{DEAD, PPh₃}]{\text{THF}} \text{Methyl (3RS)-3-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylate}

$$

This method typically yields racemic mixtures, necessitating subsequent resolution or asymmetric induction.

Asymmetric Cyclization for Stereochemical Control

Achieving the (3S) configuration requires enantioselective methods. Chiral auxiliaries or catalysts can induce asymmetry during cyclization. For example, a palladium-catalyzed asymmetric Heck reaction has been reported for similar systems, though adaptation to benzofurans remains exploratory. Alternatively, kinetic resolution using chiral bases (e.g., Cinchona alkaloids) during Mitsunobu reactions may enhance enantiomeric excess (ee).

Introduction of the Amino Group

The 3-amino substituent is introduced via reduction of nitro precursors or through protective group strategies.

Nitro Reduction Pathway

Methyl (3S)-3-nitro-2,3-dihydro-1-benzofuran-6-carboxylate, synthesized via cyclization of a nitro-containing precursor, undergoes catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (NaBH₄/NiCl₂) to yield the amine.

Example Conditions:

Protective Group Strategies

Temporary protection of the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative prevents side reactions during synthesis. For instance, acetyl protection is employed in the synthesis of 4-acetylamino-2,3-dihydrobenzofuran derivatives:

Deprotection Step:

$$

\text{Methyl (3S)-3-acetylamino-2,3-dihydro-1-benzofuran-6-carboxylate} \xrightarrow[\text{HCl (aq)}]{\text{MeOH}} \text{Target Compound}

$$

Stereochemical Resolution and Optimization

Racemic mixtures from non-stereoselective cyclizations require resolution.

Chiral Chromatography

Preparative chiral HPLC using columns like Chiralpak AD-H or OD-H effectively separates enantiomers. For example, a racemic mixture of methyl 3-amino-2,3-dihydro-1-benzofuran-6-carboxylate was resolved with >99% ee using hexane/isopropanol (80:20).

Crystallization-Induced Dynamic Resolution

Combining racemic amines with chiral carboxylic acids (e.g., tartaric acid) induces diastereomeric salt formation. Repeated recrystallization enriches the desired (3S)-enantiomer.

Alternative Synthetic Routes

Enzymatic Desymmetrization

Lipase-catalyzed acetylation of prochiral diols offers an eco-friendly route. For example, Candida antarctica lipase B (CAL-B) selectively acetylates one alcohol group, enabling asymmetric cyclization.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts constructs the dihydrobenzofuran ring from diene precursors. While underrepresented in literature, this method provides complementary stereochemical outcomes.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Mitsunobu Cyclization | DEAD/PPh₃, racemic | 70–85 | 0 | High |

| Asymmetric Hydrogenation | Chiral catalyst, nitro reduction | 60–75 | 90–95 | Moderate |

| Enzymatic Resolution | Lipase-mediated dynamic resolution | 50–65 | 98–99 | Low |

| Chiral Chromatography | HPLC separation | 30–45 | 99+ | Limited |

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the amino or carboxylate groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is compared below with three analogues:

Methyl 3-amino-2,3-dideoxy-β-D-arabino-hexopyranoside

- Molecular Formula: C₇H₁₃NO₄

- Molecular Weight : 175.18 g/mol

- Core Structure: Hexopyranoside (six-membered oxygen ring)

- Substituents: 3-amino, methyl group at anomeric position.

- Key Features: Forms a double hydrogen-bonding network (N–H⋯O and C–H⋯O) in its crystal lattice, stabilizing the structure . Exhibits pseudorotational flexibility in the pyranose ring, contrasting with the rigid benzofuran core of the target compound . Lower molecular weight and higher hydrophilicity due to carbohydrate backbone.

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea

- Molecular Formula : C₁₆H₁₆N₂O₄

- Molecular Weight : 300.31 g/mol

- Core Structure : Dihydrobenzofuran (identical to the target compound).

- Substituents : Phenylmethoxy (-OCH₂Ph) at C6, hydroxyurea (-NHCONHOH) at C3.

- Key Features: Bulkier substituents increase steric hindrance, reducing solubility compared to the methyl ester in the target compound. The hydroxyurea group enables chelation or metal-binding activity, unlike the primary amino group in the target molecule .

Benazepril Hydrochloride

- Molecular Formula : C₂₄H₂₈N₂O₅·HCl

- Molecular Weight : 460.95 g/mol

- Core Structure : Benzazepine (seven-membered nitrogen-containing ring fused to benzene).

- Substituents : Carboxylate, ethyl ester, and phenylpropyl groups.

- Key Features: The benzazepine core introduces basicity via the nitrogen atom, contrasting with the neutral benzofuran system.

Table 1: Structural and Physicochemical Comparison

Research Findings and Functional Insights

- Hydrogen Bonding: The target compound’s amino and ester groups are expected to participate in N–H⋯O and O–H⋯N interactions, similar to patterns observed in carbohydrate derivatives . However, its rigid benzofuran core may limit conformational adaptability compared to flexible pyranose rings .

- Stereochemical Influence : The 3S configuration directs substituent spatial arrangement, affecting intermolecular interactions and crystal packing. This is critical in enantioselective synthesis or receptor binding .

- Computational Studies: While ab initio calculations on protonation energetics are documented for hexopyranosides , analogous studies on benzofuran derivatives are scarce, highlighting a research gap.

Q & A

Basic Research: What are the established synthetic routes for methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate, and how can intermediates be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step sequences, including benzofuran ring formation, stereoselective amination, and esterification. For example, benzofuran scaffolds are often constructed via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions. The stereochemistry at the 3S position can be achieved using chiral auxiliaries or enantioselective catalysis.

- Key Steps :

- Ring Formation : Use of NaH in THF for deprotonation and cyclization (e.g., as seen in benzofuran derivatives ).

- Amination : Stereoselective introduction of the amino group via reductive amination or enzymatic resolution.

- Esterification : Methyl ester formation using methanol under acidic or Mitsunobu conditions.

- Optimization : Monitor intermediates via TLC or HPLC, and adjust reaction time/temperature to minimize racemization. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Basic Research: How is the stereochemical configuration of the 3S-amino group confirmed experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, analogous compounds like (2S,3S)-3-(3-bromophenyl)benzofuran derivatives were resolved using single-crystal X-ray diffraction, revealing bond angles and torsion angles consistent with the S-configuration . Complementary methods include:

- Circular Dichroism (CD) : Compare experimental spectra with computed spectra of enantiomers.

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to separate enantiomers and assess purity .

Advanced Research: How can discrepancies between NMR data and computational predictions for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. For example, NMR signals for the methyl ester group may shift due to hydrogen bonding in DMSO-d6.

- Resolution Steps :

- Solvent Variation : Compare NMR spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts.

- DFT Calculations : Use Gaussian or ORCA to model solvent effects and predict chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy groups) .

- 2D NMR : Employ NOESY to detect spatial proximity between the amino and ester groups, validating predicted conformers .

Advanced Research: What strategies mitigate racemization during the synthesis of the 3S enantiomer?

Methodological Answer:

Racemization is common during amination or esterification. Mitigation strategies include:

- Low-Temperature Reactions : Conduct reactions below 0°C to slow down epimerization.

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for >90% enantiomeric excess (e.g., as reported for benzofuran-amine derivatives) .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion (follow SDS guidelines for analogous compounds) .

Advanced Research: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Software : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and identify reactive sites (e.g., the ester carbonyl as an electrophilic center).

- MD Simulations : Run AMBER or GROMACS to study solvation effects on reaction pathways.

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., SN2 reactions at the benzofuran 6-position) .

Advanced Research: What analytical techniques are most effective for detecting degradation products under varying pH conditions?

Methodological Answer:

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify degradation products (e.g., hydrolysis of the ester to carboxylic acid).

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Basic Research: How is the compound’s potential as a kinase inhibitor scaffold evaluated in vitro?

Methodological Answer:

- Assays :

- Enzyme Inhibition : Test against recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ or fluorescence polarization.

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa).

- Docking Studies : Perform AutoDock Vina simulations to predict binding modes to kinase ATP pockets (e.g., PDB ID 3R4) .

Advanced Research: How do steric and electronic effects influence the compound’s fluorescence properties?

Methodological Answer:

- Fluorescence Spectroscopy : Measure emission spectra (λ_ex = 280 nm) in solvents of varying polarity (e.g., hexane vs. ethanol).

- TD-DFT : Calculate excited-state transitions to correlate Stokes shifts with substituent effects (e.g., electron-withdrawing ester groups reducing π→π* transitions) .

Advanced Research: What strategies address low solubility in aqueous media for biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.